4-Amino-2,3,5,6-tetrafluorobenzoic acid
Overview
Description
4-Amino-2,3,5,6-tetrafluorobenzoic acid is a useful research compound. Its molecular formula is C7H3F4NO2 and its molecular weight is 209.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98742. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Industrial Applications
4-Amino-2,3,5,6-tetrafluorobenzoic acid is a valuable compound in chemical synthesis. Wang Wei-jie (2008) demonstrated its utility in the industrial synthesis of 2,3,5,6-Tetrafluoroaniline, a process involving acyl chlorination, amidation, and Hofmann degradation, achieving high yield and purity, indicating its potential for large-scale industrial applications (Wang Wei-jie, 2008).
Structural and Vibrational Analysis
The compound's structure and vibrational properties have been extensively studied. Subhapriya et al. (2017) used density functional theory (DFT) to examine the conformational aspects of tetrafluorobenzoic acid, highlighting its significance in hydrogen bonding and molecular analysis. This research contributes to the understanding of its chemical properties, which is crucial for its application in various scientific fields (Subhapriya et al., 2017).
Application in Green Technology
Jie Fu et al. (2016) reported a green technology approach for the decarboxylation of tetrafluorophthalic acid to tetrafluorobenzoic acid in ammonia-enriched high-temperature liquid water. This process achieved high conversion and selectivity, indicating the compound's role in environmentally friendly chemical processes (Jie Fu et al., 2016).
Coordination Polymers and Metal-Organic Frameworks
Orthaber et al. (2010) explored the optimized synthesis of tetrafluoroterephthalic acid, a related compound, which shows the potential of this compound in constructing new coordination polymers and metal-organic frameworks. These materials have applications in various fields like catalysis, gas storage, and separation (Orthaber et al., 2010).
Reactions with Other Chemical Compounds
The reactivity of tetrafluoro-substituted aryne, derived from this compound, has been studied by Kopchuk et al. (2017). Their work on its reactions with 1,2,4-triazines to produce azine ring transformation products is a testament to its versatile chemical reactivity (Kopchuk et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It is often used in chemical research and as a pharmaceutical intermediate .
Pharmacokinetics
It is known to be insoluble in water but soluble in methanol , which could impact its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Amino-2,3,5,6-tetrafluorobenzoic acid. It is recommended to be stored in a dark place under an inert atmosphere
Biochemical Analysis
Biochemical Properties
4-Amino-2,3,5,6-tetrafluorobenzoic acid plays a role in various biochemical reactions, particularly in peptide synthesis . It interacts with enzymes and proteins involved in these processes, such as peptidases and proteases. The nature of these interactions often involves the formation of peptide bonds, where this compound acts as a building block or intermediate .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of certain signaling proteins, leading to changes in gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their functions . This binding interaction can lead to changes in gene expression, as the compound may influence transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under recommended storage conditions but may degrade when exposed to oxidizing agents . Long-term studies have shown that its effects on cellular function can vary, with some changes becoming more pronounced over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its function, as it may interact with different biomolecules depending on its position within the cell .
Properties
IUPAC Name |
4-amino-2,3,5,6-tetrafluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNSXWSOTDBWOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)N)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241465 | |
Record name | 4-Amino-2,3,5,6-tetrafluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944-43-4 | |
Record name | 4-Amino-2,3,5,6-tetrafluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2,3,5,6-tetrafluorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000944434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 944-43-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98742 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-2,3,5,6-tetrafluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2,3,5,6-tetrafluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Amino-2,3,5,6-tetrafluorobenzoic acid (ATFBA) interact with tin-lead perovskites to improve their stability and performance in photodetectors?
A1: ATFBA acts as a multifunctional additive in tin-lead perovskite photodetectors. Its effectiveness stems from the combined action of its different functional groups []:
Q2: What are the structural characteristics of ATFBA and how are they relevant to its function in perovskite photodetectors?
A2: While the provided abstract doesn't detail the specific spectroscopic data for ATFBA, it highlights the importance of its molecular structure in its function []:
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